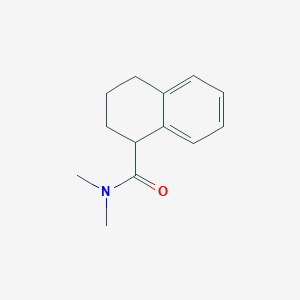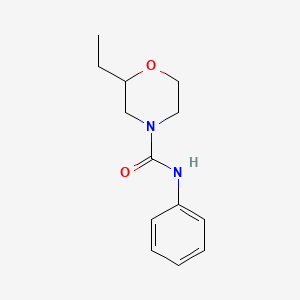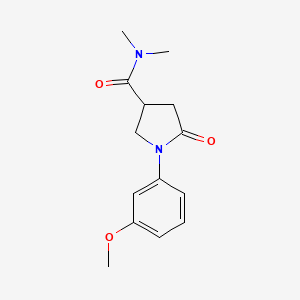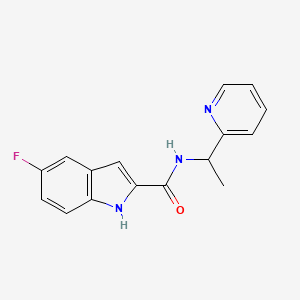
1-(3,3-Dimethylbutan-2-yl)-1-methyl-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Dimethylbutan-2-yl)-1-methyl-3-phenylurea, commonly known as DMPU, is a polar aprotic solvent that is widely used in scientific research. It is a colorless liquid that has a high boiling point and is highly soluble in water. DMPU is known for its ability to dissolve a wide range of organic and inorganic compounds, making it a popular choice for a variety of applications in chemistry and biology.
Mécanisme D'action
The mechanism of action of DMPU is not fully understood, but it is believed to act as a polar aprotic solvent by stabilizing charged species and promoting ion-pair formation. It is also known to interact with hydrogen-bond acceptors and donors, which can affect the reactivity of certain compounds.
Biochemical and Physiological Effects:
DMPU has not been extensively studied for its biochemical or physiological effects, but it is generally considered to be non-toxic and non-carcinogenic. It has been shown to have some antimicrobial properties, and may have potential as a disinfectant or preservative.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMPU is its ability to dissolve a wide range of organic and inorganic compounds, making it a versatile solvent for a variety of applications. It is also relatively non-toxic and easy to handle. However, DMPU can be expensive and difficult to obtain in large quantities, and it may not be suitable for reactions involving certain functional groups or sensitive compounds.
Orientations Futures
There are several potential future directions for research involving DMPU. One area of interest is the development of new synthetic methodologies using DMPU as a solvent or reagent. Another potential application is in the field of biochemistry, where DMPU may have potential as a tool for studying protein structure and function. Additionally, there is interest in exploring the use of DMPU as a solvent for green chemistry applications, where it may offer advantages over traditional solvents in terms of environmental impact and sustainability.
In conclusion, DMPU is a versatile and widely used solvent in scientific research, with a range of applications in chemistry and biology. Its unique properties make it a valuable tool for a variety of experiments, and ongoing research may reveal new potential applications for this important compound.
Méthodes De Synthèse
DMPU can be synthesized by reacting 3,3-dimethylbutan-2-one with methylamine and phenylisocyanate. The reaction is typically carried out in a solvent such as toluene or benzene, and the resulting product is purified by distillation or chromatography.
Applications De Recherche Scientifique
DMPU has a wide range of applications in scientific research, including organic synthesis, polymer chemistry, and biochemistry. It is commonly used as a solvent for reactions involving strong bases or nucleophiles, as it is able to stabilize these reactive species and prevent unwanted side reactions. DMPU is also used as a cosolvent in polymerization reactions, where it can improve the solubility of monomers and increase the rate of polymerization.
Propriétés
IUPAC Name |
1-(3,3-dimethylbutan-2-yl)-1-methyl-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11(14(2,3)4)16(5)13(17)15-12-9-7-6-8-10-12/h6-11H,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKFJYWPOHYRDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7494228.png)



![2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7494247.png)

![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494280.png)
![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-methylbenzimidazol-2-one](/img/structure/B7494283.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)

![1-[1-(Oxolan-2-yl)ethyl]-3-phenylurea](/img/structure/B7494317.png)

![1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7494323.png)